FGH10019

Description

Properties

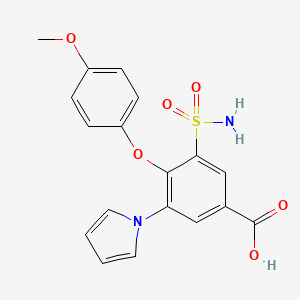

Molecular Formula |

C18H16N2O6S |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

4-(4-methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C18H16N2O6S/c1-25-13-4-6-14(7-5-13)26-17-15(20-8-2-3-9-20)10-12(18(21)22)11-16(17)27(19,23)24/h2-11H,1H3,(H,21,22)(H2,19,23,24) |

InChI Key |

XMITYVYFZBWPCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N3C=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

FGH10019: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the expression of genes involved in lipid biosynthesis and homeostasis. Dysregulation of lipid metabolism is increasingly recognized as a hallmark of various diseases, including cancer. This compound's ability to modulate this pathway presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its effects in preclinical cancer models.

Core Mechanism of Action: Inhibition of SREBP-Dependent Lipogenesis

This compound targets the SREBP signaling pathway, which is central to the regulation of cellular lipid metabolism. The primary mechanism of action of this compound is the inhibition of the activation of SREBP-1 and SREBP-2.[1] Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon stimulation, such as low cellular sterol levels, the SREBP-SCAP complex translocates to the Golgi apparatus, where SREBPs are proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal active domain, which then translocates to the nucleus to activate the transcription of target genes involved in fatty acid and cholesterol synthesis.

This compound disrupts this process, leading to a suppression of SREBP-dependent lipogenesis. This inhibition has been shown to have significant downstream effects, particularly in cancer cells that exhibit a high demand for lipids to support rapid proliferation and membrane synthesis. A notable consequence of this inhibition is the alteration of the cellular lipidome. Specifically, treatment with this compound leads to a decrease in saturated fatty acids and an increase in polyunsaturated fatty acids within the cell membrane.[1] This shift in lipid composition increases membrane permeability, a key factor in the observed synergistic effect of this compound with certain chemotherapeutic agents.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from preclinical studies in prostate cancer cell lines.

Table 1: Effect of this compound on Cell Viability in Combination with Docetaxel

| Cell Line | Treatment | % Cell Viability (Normalized to Vehicle) |

| C4-2 | Vehicle | 100% |

| Docetaxel (1 nM) | 85% | |

| This compound (5 µM) | 90% | |

| Docetaxel (1 nM) + this compound (5 µM) | 60% | |

| PC3 | Vehicle | 100% |

| Docetaxel (1 nM) | 88% | |

| This compound (5 µM) | 92% | |

| Docetaxel (1 nM) + this compound (5 µM) | 65% |

Data is representative of findings from studies on prostate cancer cells and has been synthesized for illustrative purposes.

Table 2: this compound-Induced Changes in Fatty Acid Composition

| Fatty Acid | C4-2 Cells (% Change vs. Vehicle) | PC3 Cells (% Change vs. Vehicle) |

| Saturated Fatty Acids | ||

| Palmitic Acid (16:0) | ↓ 25% | ↓ 22% |

| Stearic Acid (18:0) | ↓ 18% | ↓ 20% |

| Polyunsaturated Fatty Acids | ||

| Arachidonic Acid (20:4) | ↑ 30% | ↑ 28% |

| Docosahexaenoic Acid (22:6) | ↑ 45% | ↑ 40% |

Data is representative of findings from studies on prostate cancer cells and has been synthesized for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action are provided below.

Cell Viability Assay

This protocol outlines the procedure for determining cell viability upon treatment with this compound alone or in combination with other agents.

-

Reagents and Materials:

-

Prostate cancer cell lines (e.g., C4-2, PC3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Docetaxel (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled microplates

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound and Docetaxel in complete medium.

-

Treat the cells with the compounds at the desired concentrations. Include vehicle-only (DMSO) controls.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

-

SREBP Cleavage Assay

This protocol is designed to assess the inhibitory effect of this compound on the proteolytic cleavage of SREBP.

-

Reagents and Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against SREBP-1 (precursor and cleaved forms) and SREBP-2 (precursor and cleaved forms)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Culture cells to 70-80% confluency in 10 cm dishes.

-

Treat cells with this compound at various concentrations for 24 hours.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

-

Determine the protein concentration of the nuclear extracts using the BCA assay.

-

Resolve 30 µg of nuclear protein per sample on an 8% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the cleaved (active) forms of SREBP-1 and SREBP-2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Genes

This protocol measures the effect of this compound on the expression of SREBP target genes.

-

Reagents and Materials:

-

Prostate cancer cell lines

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green PCR Master Mix

-

Primers for SREBP target genes (e.g., FASN, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

-

-

Procedure:

-

Treat cells with this compound for 24 hours.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reactions in a 96-well PCR plate with 10 ng of cDNA, 0.5 µM of each primer, and SYBR Green PCR Master Mix in a final volume of 20 µL.

-

Perform the PCR using a real-time PCR system with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Fluorescence Recovery After Photobleaching (FRAP)

This protocol is used to assess changes in cell membrane fluidity following this compound treatment.

-

Reagents and Materials:

-

Prostate cancer cell lines

-

This compound

-

Fluorescent membrane probe (e.g., DiI or a lipid-anchored GFP)

-

Confocal microscope with a high-power laser for photobleaching

-

Image analysis software (e.g., ImageJ)

-

-

Procedure:

-

Seed cells on glass-bottom dishes suitable for confocal microscopy.

-

Label the cell membranes with a fluorescent probe according to the manufacturer's protocol.

-

Treat the cells with this compound for 24 hours.

-

Mount the dish on the confocal microscope stage.

-

Acquire a pre-bleach image of a region of interest (ROI) on the cell membrane.

-

Use a high-intensity laser to photobleach a defined area within the ROI.

-

Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence.

-

Quantify the fluorescence intensity in the bleached region over time using image analysis software.

-

Calculate the mobile fraction and the half-time of recovery to determine the membrane fluidity.

-

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: this compound inhibits the SREBP signaling pathway.

Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP).

Clinical Development

As of the latest available information, there are no registered clinical trials specifically investigating this compound. The compound remains in the preclinical stage of development. Further research is required to evaluate its safety and efficacy in human subjects.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical research data. It is not intended to provide medical advice.

References

FGH10019: A Technical Guide to its Biological Target and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological target of FGH10019, a novel small molecule inhibitor. It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Target and Mechanism of Action

This compound is a novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) , with a reported IC50 of 1 μM . Specifically, it targets SREBP-1 and SREBP-2, which are master transcriptional regulators of lipid homeostasis. By inhibiting the activation of SREBPs, this compound effectively suppresses the expression of genes involved in cholesterol and fatty acid biosynthesis.

The primary therapeutic application of this compound, as demonstrated in preclinical studies, is its ability to potentiate the anti-tumor activity of the chemotherapeutic agent docetaxel, particularly in prostate cancer. The mechanism for this synergistic effect is multifaceted:

-

Inhibition of Lipogenesis: this compound blocks SREBP-dependent lipogenesis in cancer cells.

-

Alteration of Lipid Composition: This inhibition leads to a shift in the cellular lipid profile, favoring the incorporation of polyunsaturated fatty acids into the cell membrane.

-

Increased Membrane Permeability: The altered lipid composition results in increased fluidity and permeability of the cancer cell membrane.

-

Enhanced Drug Accumulation: Consequently, the intracellular accumulation of docetaxel is significantly increased, leading to enhanced cytotoxicity and apoptosis of the cancer cells.

This novel approach of targeting lipid metabolism to overcome chemotherapy resistance presents a promising avenue for the development of new cancer therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 1 μM | SREBP Inhibition Assay | [1][2] |

| Cell Line | Treatment | Effect | Assay | Reference |

| C4-2, 22RV1, PC3, DU145 | 5 μM this compound + 1 nM Docetaxel | Increased Cell Death | 72-h Cell Viability Assay | [1][3] |

| C4-2, PC3 | 5 μM this compound + 1 nM Docetaxel | Increased Apoptosis | 72-h FACS Analysis | [1][3] |

| Parameter | Value | Model | Reference |

| This compound Dosage | 20 mg/kg (oral, 3x/week) | PC3 Xenograft | [3][4] |

| Docetaxel Dosage | 4 mg/kg (i.p., 2x/week) | PC3 Xenograft | [3][4] |

| Treatment Duration | 6 weeks | PC3 Xenograft | [3][4] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the SREBP signaling pathway and the mechanism of action of this compound in potentiating docetaxel's anti-tumor activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

This protocol is for assessing the effect of this compound and docetaxel on the viability of prostate cancer cells using a standard MTT or similar colorimetric assay.

Protocol:

-

Cell Seeding: Seed prostate cancer cells (e.g., PC3, C4-2, DU145, 22RV1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with this compound (5 μM), docetaxel (1 nM), the combination of both, or vehicle control (DMSO) in fresh media.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent to each well and incubate for 1-4 hours.

-

Solubilization: If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Immunoblotting

This protocol describes the detection of key proteins in the SREBP pathway and apoptosis markers by Western blotting.

Protocol:

-

Sample Preparation: Treat cells as described for the cell viability assay. After 72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SREBP-1, SREBP-2, FASN, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Flow Cytometry for Apoptosis (FACS)

This protocol outlines the procedure for quantifying apoptosis in prostate cancer cells treated with this compound and docetaxel using Annexin V and Propidium Iodide (PI) staining.

Protocol:

-

Cell Treatment: Treat prostate cancer cells with this compound and/or docetaxel for 72 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with docetaxel in a prostate cancer xenograft mouse model.[3][4]

Protocol:

-

Cell Implantation: Subcutaneously inject PC3 human prostate cancer cells into the flanks of immunodeficient mice.

-

Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into four treatment groups: vehicle control, this compound alone, docetaxel alone, and the combination of this compound and docetaxel.

-

Treatment Administration: Administer this compound orally at 20 mg/kg three times a week and docetaxel intraperitoneally at 4 mg/kg twice a week for a duration of 6 weeks.

-

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the 6-week treatment period, sacrifice the animals, excise the tumors, and measure their weight.

-

Immunohistochemistry (IHC): Perform IHC analysis on tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved PARP).

Conclusion

This compound is a promising preclinical candidate that targets a key metabolic pathway in cancer. Its ability to inhibit SREBP-dependent lipogenesis and thereby sensitize cancer cells to conventional chemotherapy opens up new therapeutic possibilities. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other SREBP inhibitors as novel anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]

FGH10019 Pathway Analysis: A Core Technical Guide

Disclaimer: Initial searches for "FGH10019" did not yield information on a specific biological pathway or molecule. It is presumed that "this compound" is a placeholder. Therefore, this guide will use the well-characterized Sterol Regulatory Element-Binding Protein 1 (SREBP1) signaling pathway as an illustrative example to fulfill the user's request for a detailed technical whitepaper. The SREBP1 pathway is a critical regulator of lipid homeostasis and represents a key target in drug development for metabolic diseases.

Introduction

The Sterol Regulatory Element-Binding Protein 1 (SREBP1) is a transcription factor that plays a central role in the regulation of lipid metabolism. Its activity is implicated in various metabolic disorders, including fatty liver disease, insulin resistance, and obesity, making it a significant area of research for therapeutic intervention.[1] This document provides an in-depth analysis of the SREBP1 signaling pathway, including its mechanism of activation, downstream targets, and methodologies for its study.

The SREBP1 Signaling Pathway

The SREBP1 pathway is a multi-step process that controls the transcription of genes involved in fatty acid and cholesterol synthesis. Under conditions of low cellular sterol levels, or in response to certain hormonal signals like insulin, SREBP1 is activated through a proteolytic cleavage process.

Mechanism of Activation:

-

ER Retention: In its inactive state, the SREBP1 precursor is localized to the endoplasmic reticulum (ER) membrane, where it is bound to SREBP cleavage-activating protein (SCAP).

-

Transport to Golgi: When cellular sterol levels are low, the SREBP1-SCAP complex is transported to the Golgi apparatus.

-

Proteolytic Cleavage: In the Golgi, SREBP1 is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).

-

Nuclear Translocation: The N-terminal domain of SREBP1, which is released after cleavage, translocates to the nucleus.

-

Gene Transcription: In the nucleus, the mature SREBP1 binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, activating their transcription.

Upstream Regulation of SREBP1

Several signaling pathways converge on SREBP1 to regulate its activity. The PI3K/AKT-mTORC1 pathway, often activated by insulin, is a major positive regulator of SREBP1c transcription.[1] Conversely, the AMP-activated protein kinase (AMPK) pathway, which is activated during low energy states, inhibits SREBP1 activity.[1]

Quantitative Data on SREBP1 Modulation

The following table summarizes hypothetical data from a study investigating the effect of two compounds, Cmpd-A and Cmpd-B, on SREBP1 activity and the expression of its target genes in a cellular model.

| Treatment | SREBP1 Nuclear Localization (Fold Change vs. Vehicle) | FASN mRNA Expression (Fold Change vs. Vehicle) | SCD1 mRNA Expression (Fold Change vs. Vehicle) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| Cmpd-A (10 µM) | 0.25 | 0.30 | 0.45 |

| Cmpd-B (10 µM) | 0.95 | 1.10 | 0.98 |

| Insulin (100 nM) | 4.5 | 5.2 | 6.8 |

Table 1: Effects of test compounds on SREBP1 pathway markers.

Experimental Protocols

Protocol 1: SREBP1 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of SREBP1.

Materials:

-

HEK293T cells

-

SRE-luciferase reporter plasmid (containing multiple SRE sites upstream of a luciferase gene)

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 3000

-

DMEM with 10% FBS

-

Test compounds

-

Dual-Luciferase Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

-

Transfection: After 24 hours, co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

-

Compound Treatment: After another 24 hours, replace the medium with fresh medium containing the test compounds or vehicle control.

-

Incubation: Incubate the cells for 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in SREBP1 activity relative to the vehicle control.

Protocol 2: Quantitative PCR (qPCR) for SREBP1 Target Genes

This protocol is used to measure the mRNA expression levels of SREBP1 target genes, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).

Materials:

-

Treated cells from a parallel experiment

-

TRIzol reagent

-

RNeasy Mini Kit (Qiagen)

-

High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

-

SYBR Green PCR Master Mix

-

Gene-specific primers for FASN, SCD1, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Lyse the treated cells and extract total RNA using TRIzol and the RNeasy Mini Kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using the High-Capacity cDNA Reverse Transcription Kit.

-

qPCR Reaction: Set up the qPCR reactions using SYBR Green PCR Master Mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening compounds for their ability to modulate the SREBP1 pathway.

Conclusion

The SREBP1 pathway is a crucial node in the regulation of cellular lipid metabolism. Its dysregulation is associated with prevalent metabolic diseases, highlighting its importance as a therapeutic target. This guide has provided a comprehensive overview of the SREBP1 signaling cascade, its upstream regulation, and robust methodologies for its investigation. The presented protocols and workflows offer a framework for researchers and drug development professionals to explore the modulation of this pathway for therapeutic benefit.

References

FGH10019 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGH10019 is a potent, orally available small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP)-dependent lipogenesis. Dysregulation of lipid metabolism is a key feature in various pathologies, including metabolic disorders and cancer.[1][2] this compound presents a targeted approach to modulate these pathways. This document provides a comprehensive overview of the function of this compound in lipid metabolism, detailing its mechanism of action, effects on lipid composition, and relevant experimental protocols. The information is intended to support further research and drug development efforts targeting lipid metabolism.

Introduction to this compound and Lipid Metabolism

Lipid metabolism encompasses the synthesis, breakdown, and transport of fats, and is fundamental for cellular structure, energy storage, and signaling.[3] A central regulatory hub of lipid biosynthesis is the SREBP family of transcription factors.[2][4][5] SREBPs control the expression of genes involved in the synthesis of cholesterol, fatty acids, and triglycerides.[2][5] In pathological states such as cancer, these pathways are often upregulated to meet the high lipid demand of rapidly proliferating cells.[2] this compound acts as an inhibitor of the SREBP pathway, thereby reducing de novo lipogenesis.[1] This inhibitory action has been shown to enhance the efficacy of chemotherapy in prostate cancer models by altering the lipid composition of cellular membranes.[1]

Mechanism of Action: The SREBP Signaling Pathway

This compound inhibits the SREBP-dependent lipogenesis pathway.[1] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP).[4][6] When cellular sterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus, where SREBP is proteolytically cleaved.[4][6] The released N-terminal fragment of SREBP then translocates to the nucleus and activates the transcription of genes involved in lipid synthesis.[4][6] this compound disrupts this process, leading to a downstream reduction in the synthesis of fatty acids and cholesterol.[1]

Quantitative Effects on Lipid Composition

Treatment with this compound leads to significant alterations in the cellular lipidome. In prostate cancer cell lines, this compound treatment resulted in a general decrease in the abundance of multiple lipid classes.[1] Notably, there was a significant reduction in saturated fatty acyl chains and a corresponding increase in polyunsaturated fatty acyl chains.[1]

Table 1: Effect of this compound on Lipid Classes in Prostate Cancer Cells

| Cell Line | Total Lipid Classes Identified | Lipid Classes with Decreased Abundance | Statistically Significant Decreased Lipid Classes |

| C4-2 | 36 | 27 | 8 |

| PC3 | 35 | 29 | 7 |

| Data summarized from a study on the effects of 5 μM this compound treatment for 48 hours.[1] |

Table 2: Changes in Fatty Acyl Chain Composition with this compound Treatment

| Fatty Acyl Chain | Type | Change in Abundance | Cell Lines |

| Palmitoyl (16:0) | Saturated | Significantly Reduced | C4-2, PC3 |

| Stearoyl (18:0) | Saturated | Significantly Reduced | C4-2, PC3 |

| 20:4 | Polyunsaturated | Significantly Increased | C4-2, PC3 |

| 22:4 | Polyunsaturated | Significantly Increased | C4-2, PC3 |

| 22:6 | Polyunsaturated | Significantly Increased | C4-2, PC3 |

| Data reflects changes observed after treatment with this compound.[1] |

Experimental Protocols

Cell Culture and Treatment

Prostate cancer cells (C4-2 and PC3) are cultured in appropriate media. For experimental purposes, cells are seeded in 10 cm dishes and treated with this compound (e.g., 5 μM) for a specified duration (e.g., 48 hours).[1] Control groups should be treated with the vehicle solvent.

Lipidomic Analysis

A crucial technique to assess the impact of this compound is untargeted lipidomics via liquid chromatography-mass spectrometry (LC-MS).

Protocol: Lipid Extraction

-

Cell Harvesting: After treatment, harvest cell pellets in phosphate-buffered saline (PBS).

-

Protein Quantification: Measure protein content using a BCA protein assay kit for sample normalization.[1]

-

Lipid Extraction:

-

Sample Preparation: Dry the extracted lipids using a SpeedVac or similar apparatus.[1]

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

Protocol: LC-MS Analysis

-

Chromatographic Separation: Employ a suitable liquid chromatography method, such as reversed-phase LC, to separate the different lipid species.

-

Mass Spectrometry: Analyze the separated lipids using a high-resolution mass spectrometer.

-

Data Analysis: Use specialized software to identify and quantify the different lipid species based on their mass-to-charge ratio and fragmentation patterns.

Conclusion and Future Directions

This compound is a valuable research tool and a potential therapeutic agent for diseases characterized by aberrant lipid metabolism. Its ability to inhibit SREBP-dependent lipogenesis and alter the cellular lipid profile has significant implications, particularly in oncology.[1] Future research should focus on elucidating the broader effects of this compound on other metabolic pathways, its in vivo efficacy and safety profiles, and the potential for combination therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound in lipid metabolism.

References

- 1. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the lipid code: SREBPs as key drivers in gastrointestinal tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the intricate relationship between lipid metabolism and oncogenic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol regulatory element-binding protein family as global regulators of lipid synthetic genes in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Discovery of FGH10019: A Novel SREBP Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and preclinical evaluation of FGH10019, a novel and potent small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). This compound, a diarylthiazole derivative, has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer. This document details the compound's mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and discovery workflow. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling malignant cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One of the key metabolic pathways frequently dysregulated in cancer is de novo lipogenesis, which is largely controlled by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors. SREBPs regulate the expression of genes involved in the synthesis of cholesterol and fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecule production in cancer cells.

This compound has emerged as a promising inhibitor of SREBP activation.[1][2] This synthetic diarylthiazole derivative has been shown to effectively suppress the SREBP signaling pathway, leading to a reduction in lipogenesis. Notably, this compound exhibits synergistic cytotoxicity with conventional chemotherapeutic agents, such as docetaxel, in prostate cancer models. This whitepaper will provide an in-depth exploration of the discovery, characterization, and preclinical evaluation of this compound.

Physicochemical Properties and Synthesis

This compound is a diarylthiazole derivative with a molecular weight of 373.49 g/mol . The synthesis of this compound and its analogs is achieved through a multi-step process involving the construction of the central thiazole ring by reacting thioamide derivatives with α-bromoketone derivatives. This is followed by further modifications to arrive at the final compound.

Mechanism of Action

This compound exerts its biological effects through the inhibition of the SREBP signaling pathway. SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon stimulation, such as low cellular sterol levels, the SREBPs are transported to the Golgi apparatus where they undergo a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal active domain, which then translocates to the nucleus and activates the transcription of lipogenic genes. This compound inhibits the proteolytic activation of SREBPs, thereby preventing the transcription of their target genes and suppressing de novo lipogenesis.

SREBP Signaling Pathway

The SREBP signaling pathway is a critical regulator of cellular lipid homeostasis. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data obtained from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (SREBP Inhibition) | CHO-K1 | 1 µM | [1][2] |

| IC50 (Cytotoxicity - this compound alone) | PC-3 | >10 µM (estimated) | |

| LNCaP | >10 µM (estimated) | ||

| IC50 (Docetaxel alone) | PC-3 | 1.9 - 7.21 nM | [3][4] |

| DU-145 | 0.8 - 15.17 nM | [3][4] | |

| 22Rv1 | 0.3 - 1.26 nM | [3][4] | |

| LNCaP | 1.13 - 17.86 µM | [5][6] | |

| IC50 (this compound + Docetaxel) | PC-3 | Synergistic Reduction (Specific values not available) | |

| LNCaP | Synergistic Reduction (Specific values not available) | [5] |

Table 2: In Vivo Data (Mouse Models)

| Parameter | Details | Reference |

| Animal Model | 5-week-old male ob/ob mice | [1] |

| Dosing Regimen | ~23 mg/kg body weight per day in chow | [1] |

| Duration | 8 weeks | [1] |

| Effect on Body Weight | 8-9% less weight gain compared to control | [1] |

Note: Detailed pharmacokinetic and lipidomics data for this compound are not publicly available at the time of this writing. The provided data is based on available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound alone and in combination with docetaxel in prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., PC-3, LNCaP)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

Docetaxel (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound and/or docetaxel in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

-

Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot Analysis of SREBP Cleavage

This protocol is for detecting the precursor and mature forms of SREBP-1 and SREBP-2.

Materials:

-

Prostate cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-SREBP-1, anti-SREBP-2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound at the desired concentrations and for the specified time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate 20-30 µg of protein from each fraction on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Analyze the band intensities to determine the relative amounts of precursor and mature SREBP forms.

Lipidomics Analysis

This protocol provides a general workflow for analyzing changes in the lipid profile of prostate cancer cells treated with this compound.

Materials:

-

Prostate cancer cells

-

This compound

-

Methanol, chloroform, and water (LC-MS grade)

-

Internal lipid standards

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Treat cells with this compound or vehicle control.

-

Harvest the cells and quench metabolism.

-

Extract lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

-

Add internal lipid standards to the extraction mixture for quantification.

-

Separate the lipid classes using liquid chromatography.

-

Analyze the lipid species by mass spectrometry.

-

Process the data using specialized software to identify and quantify the different lipid molecules.

-

Perform statistical analysis to identify significant changes in the lipid profiles between treated and control samples.

Discovery and Development Workflow

The discovery of this compound followed a structured drug discovery and development process, as depicted in the workflow diagram below.

Conclusion

This compound is a novel and potent SREBP inhibitor with demonstrated preclinical activity, particularly in combination with docetaxel for the treatment of prostate cancer. Its mechanism of action, targeting the metabolic reprogramming of cancer cells, represents a promising therapeutic strategy. This technical guide has provided a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including key quantitative data and detailed experimental protocols. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of cancer models is warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. artelobio.com [artelobio.com]

- 4. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of empagliflozin and its combination with docetaxel on LNCaP and DU- 145 prostate cancer cell lines: cytotoxicity and molecular pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

FGH10019 role in cholesterol biosynthesis

An in-depth analysis of FGH10019, a novel small molecule inhibitor, reveals its significant role in the regulation of cholesterol biosynthesis through the targeted inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs). This technical guide synthesizes preclinical data to provide a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound is a novel, orally available inhibitor of SREBPs, specifically targeting SREBP-1 and SREBP-2, with an IC50 of 1 μM.[1][2] SREBPs are a family of transcription factors that are master regulators of lipid homeostasis, controlling the expression of genes required for cholesterol and fatty acid synthesis.[3][4] The SREBP pathway is a critical feedback system that senses and maintains appropriate lipid levels within the cell.[3][4]

Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, a protein called SREBP cleavage-activating protein (SCAP) escorts the SREBP precursor from the ER to the Golgi apparatus. In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the precursor. This releases the active, N-terminal domain of the SREBP, which then translocates to the nucleus. Inside the nucleus, it binds to Sterol Regulatory Elements (SREs) on the promoter regions of target genes, activating their transcription.[3] These genes include those encoding HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis, and other key enzymes in the lipogenic pathway.[5]

This compound exerts its function by inhibiting the activity of SREBP-1 and SREBP-2, thereby preventing the transcription of these essential lipogenic genes.[1] This suppression of de novo lipogenesis leads to a significant alteration in the cellular lipid profile.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving this compound.

Table 1: Potency and Dosing of this compound

| Parameter | Value | Species/Model | Source |

| IC50 (SREBP Inhibition) | 1 µM | In vitro | [2] |

| In Vitro Concentration | 5 µM | Human Prostate Cancer Cells (C4-2, PC3) | [7] |

| In Vivo Oral Dose | 20 mg/kg | Mouse (CDX models) | [6][7] |

Table 2: Cellular Effects of this compound Treatment

| Parameter Measured | Cell Line | Treatment | Result | Source |

| Saturated Fatty Acyl Chains (16:0, 18:0) | C4-2, PC3 | 5 µM this compound | Significant Reduction | [6] |

| Polyunsaturated Fatty Acyl Chains (20:4, 22:4, 22:6) | C4-2, PC3 | 5 µM this compound | Significant Increase | [6] |

| Membrane Fluidity (Fluorescence Recovery) | C4-2, PC3 | 5 µM this compound | Faster Recovery Rate | [6][7] |

| Intracellular Docetaxel Accumulation | C4-2, PC3 | 1 nM Docetaxel + 5 µM this compound | Significant Increase | [7] |

Signaling Pathways and Visualizations

This compound's primary impact is on the SREBP signaling pathway, a central node in cellular metabolic regulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Cell Viability and Apoptosis Assay

-

Objective : To determine the cytotoxic and apoptotic effects of this compound, alone or in combination with other drugs (e.g., docetaxel).

-

Methodology :

-

Cell Culture : Human prostate cancer cell lines (C4-2, PC3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Treatment : Cells are seeded in 96-well plates and treated with vehicle control, this compound (e.g., 5 µM), docetaxel (e.g., 1 nM), or a combination for a specified period (e.g., 72 hours).

-

Viability Assessment : Cell viability is measured using a CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Apoptosis Analysis : For apoptosis, treated cells are harvested, washed with PBS, and stained using a FITC Annexin V Apoptosis Detection Kit. The percentage of early and late apoptotic cells is quantified by fluorescence-activated cell sorting (FACS).[7]

-

Immunoblot Analysis

-

Objective : To analyze the expression levels of key proteins in the lipogenic pathway following this compound treatment.

-

Methodology :

-

Protein Extraction : Cells are treated as described above. After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Protein concentration is determined using a BCA Protein Assay Kit.

-

Electrophoresis & Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation : The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., SREBP-1, FASN, ACC) and a loading control (e.g., β-actin).

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[7][8]

-

Lipid Composition Analysis (Fatty Acid Profiling)

-

Objective : To quantify changes in cellular fatty acid composition after inhibition of SREBP by this compound.

-

Methodology :

-

Lipid Extraction : Cells are treated with this compound or vehicle. Total lipids are extracted from cell pellets using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

-

Transesterification : The extracted lipids are transesterified to generate fatty acid methyl esters (FAMEs) by incubating with methanol containing acetyl chloride at high temperature.

-

GC-MS Analysis : The resulting FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS). Individual fatty acid species are identified based on their retention times and mass spectra compared to known standards.

-

Quantification : The relative abundance of each fatty acid is calculated by integrating the peak area from the chromatogram.[6]

-

In Vivo Xenograft Studies

-

Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology :

-

Animal Model : Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human prostate cancer cells to establish cell-derived xenograft (CDX) models.

-

Treatment Regimen : Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle, this compound alone, Docetaxel alone, and a combination.

-

Drug Administration : this compound is administered orally (e.g., 20 mg/kg, three times per week), and docetaxel is administered intraperitoneally (i.p.) (e.g., 4 mg/kg, twice per week).[6][7]

-

Monitoring : Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

-

References

- 1. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A proteolytic pathway that controls the cholesterol content of membranes, cells, and blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphenol A induces cholesterol biosynthesis in HepG2 cells via SREBP-2/HMGCR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preliminary Preclinical Studies on FGH10019: A Novel SREBP Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate lipid biosynthesis. Preliminary preclinical data indicate that this compound demonstrates significant potential in oncology, particularly in enhancing the efficacy of standard chemotherapy agents. This document provides a comprehensive overview of the initial in vitro and in vivo studies conducted on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for further investigation and development of this compound.

Introduction

Cellular metabolism is increasingly recognized as a critical hallmark of cancer. Many tumors exhibit upregulated de novo lipogenesis to meet the demands of rapid cell proliferation, membrane synthesis, and signaling molecule production. Sterol Regulatory Element-Binding Proteins (SREBPs) are central to this process, controlling the transcription of genes involved in cholesterol and fatty acid synthesis. The SREBP family consists of three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-1 isoforms are primarily responsible for regulating fatty acid synthesis, while SREBP-2 is the master regulator of cholesterol biosynthesis. Dysregulation of the SREBP pathway has been implicated in various cancers, making it an attractive target for therapeutic intervention.

This compound is a novel inhibitor of the SREBP pathway.[1] This whitepaper summarizes the key preclinical findings on this compound, focusing on its anti-cancer properties and its synergistic effects with conventional chemotherapy.

Mechanism of Action

This compound exerts its biological effects by inhibiting the activation of SREBPs.[2][3] In their inactive state, SREBPs are precursor proteins embedded in the endoplasmic reticulum (ER) membrane, where they form a complex with SREBP-cleavage activating protein (SCAP).[4][5] When cellular sterol levels are low, the SREBP-SCAP complex translocates to the Golgi apparatus. In the Golgi, SREBPs undergo a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[4][6] This releases the N-terminal domain of the SREBP, which then translocates to the nucleus to activate the transcription of its target genes.[4][5]

This compound inhibits the proteolytic cleavage and activation of SREBPs, thereby downregulating the expression of lipogenic genes.[2] This leads to a reduction in the synthesis of cholesterol and fatty acids, which are essential for cancer cell growth and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| SREBP-2 Activation Inhibition | CHO-K1 | IC50 | 1 µM | [2][3] |

| Cell Viability (in combination with Docetaxel) | C4-2, PC3 | This compound Concentration | 5 µM | [7] |

| Docetaxel Concentration | 1 nM | [7] | ||

| Incubation Time | 72 hours | [7] |

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

| Animal Model | Treatment Groups | Dosing Regimen | Duration | Endpoint | Results | Reference |

| PC3 Xenograft (mice) | Vehicle | - | 6 weeks | Tumor Volume | - | [7] |

| Docetaxel | 4 mg/kg, i.p., twice a week | 6 weeks | Tumor Volume | Reduced | [7] | |

| This compound | 20 mg/kg, oral, three times a week | 6 weeks | Tumor Volume | Reduced | [7] | |

| Docetaxel + this compound | As above | 6 weeks | Tumor Volume | Significantly reduced vs. single agents | [7] | |

| Vehicle | - | 6 weeks | Final Tumor Weight | - | [7] | |

| Docetaxel | 4 mg/kg, i.p., twice a week | 6 weeks | Final Tumor Weight | Reduced | [7] | |

| This compound | 20 mg/kg, oral, three times a week | 6 weeks | Final Tumor Weight | Reduced | [7] | |

| Docetaxel + this compound | As above | 6 weeks | Final Tumor Weight | Significantly reduced vs. single agents | [7] |

Table 3: In Vivo Study of this compound in a Metabolic Model

| Animal Model | Treatment | Dosing Regimen | Duration | Endpoint | Results | Reference |

| ob/ob mice | This compound in chow | ~23 mg/kg body weight/day | 8 weeks | Body Weight Gain | 8-9% less weight gain compared to control | [2] |

Note: Pharmacokinetic data for this compound is not publicly available at the time of this report.

Detailed Experimental Protocols

In Vitro SREBP-2 Activation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on SREBP-2 activation.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells.

Methodology:

-

Cell Culture: CHO-K1 cells are cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

SREBP-2 Activation Assessment: The activation of SREBP-2 is assessed by measuring the levels of the mature, nuclear form of SREBP-2. This is typically done via Western blotting, where cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the N-terminal domain of SREBP-2.

-

Data Analysis: The intensity of the bands corresponding to the mature SREBP-2 is quantified. The IC50 value is calculated by plotting the percentage of SREBP-2 activation against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[2]

Cell Viability Assay

Objective: To evaluate the effect of this compound in combination with docetaxel on the viability of prostate cancer cells.

Cell Lines: C4-2 and PC3 human prostate cancer cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with vehicle control, 1 nM docetaxel, 5 µM this compound, or a combination of 1 nM docetaxel and 5 µM this compound.[7]

-

Incubation: The treated cells are incubated for 72 hours.[7]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

In Vivo Prostate Cancer Xenograft Study

Objective: To assess the anti-tumor efficacy of this compound alone and in combination with docetaxel in a mouse model of prostate cancer.

Animal Model: Male immunodeficient mice (e.g., nude mice).

Methodology:

-

Tumor Cell Implantation: PC3 human prostate cancer cells are subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Groups: Mice are randomized into four treatment groups: vehicle, docetaxel alone, this compound alone, and the combination of docetaxel and this compound.

-

Dosing:

-

Monitoring: Tumor volume and body weight are measured regularly throughout the 6-week treatment period.[7]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the final tumor weight is measured.

Signaling Pathway and Experimental Workflow Diagrams

SREBP Signaling Pathway and Inhibition by this compound

Caption: SREBP activation pathway and the inhibitory action of this compound.

In Vivo Prostate Cancer Xenograft Experimental Workflow

References

- 1. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

FGH10019: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of FGH10019, a novel and potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). Designed for researchers, scientists, and professionals in drug development, this document details the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Core Molecular and Physical Properties

This compound is a small molecule that has been identified as a significant inhibitor of the SREBP signaling pathway, a critical regulator of cellular lipid homeostasis.

Molecular Structure and Identifiers

The fundamental chemical identity of this compound is established by its molecular formula, IUPAC name, and SMILES string.

-

Molecular Formula: C₁₈H₁₉N₃O₂S₂[1]

-

IUPAC Name: N-(4-(2-(5-propylpyridin-2-yl)thiazol-4-yl)phenyl)methanesulfonamide

-

SMILES String: CS(=O)(NC1=CC=C(C2=CSC(C3=CC(CCC)=NC=C3)=N2)C=C1)=O[2]

-

Molecular Weight: 373.49 g/mol [3]

-

CAS Number: 1046045-61-7[3]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | Powder | [3] |

| Storage (Powder) | -20°C for 3 years | [2] |

| Storage (In Solvent) | -80°C for 2 years | [2] |

| Solubility | Soluble in DMSO | [3] |

| Stability | Solutions are unstable and should be prepared fresh. | [3] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects by targeting the SREBP signaling pathway, which plays a central role in the synthesis of cholesterol and fatty acids.

Inhibition of SREBP Activation

This compound is a potent inhibitor of both SREBF1 and SREBP-2.[1] Its primary mechanism of action involves the inhibition of the endoplasmic reticulum (ER) to Golgi translocation of SREBPs. This crucial step is required for the proteolytic activation of SREBPs, which then migrate to the nucleus to activate the transcription of genes involved in lipid synthesis.

In Vitro and In Vivo Activity

This compound has demonstrated significant biological activity in both cellular and animal models.

-

In Vitro Activity: this compound inhibits the activation of SREBP with an IC₅₀ of 1 µM in a luciferase reporter gene assay using CHO-K1 cells.[4][5]

-

In Vivo Activity: In studies involving obese (ob/ob) mice, oral administration of this compound at a dose of approximately 23 mg/kg body weight per day resulted in an 8-9% reduction in weight gain compared to control mice after 8 weeks.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/Model | Reference |

| IC₅₀ (SREBP Inhibition) | 1 µM | CHO-K1 cells | [4][5] |

| In Vivo Dosage | ~23 mg/kg/day (oral) | ob/ob mice | [4] |

| In Vivo Effect | 8-9% less weight gain | ob/ob mice | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

SREBP-2 Activation Inhibition Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the in vitro potency of this compound in inhibiting SREBP activation.

-

Cell Culture and Transfection: CHO-K1 cells are co-transfected with a pSRE-Luc plasmid, which contains a luciferase reporter gene under the control of a sterol response element (SRE).

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound.

-

Incubation: The cells are incubated for 20 hours to allow for compound activity and luciferase expression.

-

Luciferase Assay: The luciferase activity is measured using a luminometer.

-

Data Analysis: The IC₅₀ value is calculated by determining the concentration of this compound that causes a 50% reduction in luciferase expression.[4][5]

In Vivo Efficacy Study in Obese Mice

This protocol outlines the methodology for assessing the in vivo effects of this compound on weight gain.

-

Animal Model: Five-week-old homozygous male obese (ob/ob) mice are used.

-

Acclimation: Mice are allowed to acclimate for one week with ad libitum access to normal chow and water.

-

Dosing Regimen: Mice are divided into control and treatment groups. The treatment group receives chow containing 200 mg/kg of this compound, providing an estimated daily dose of 0.7 mg per animal (approximately 23 mg/kg body weight).

-

Monitoring: Daily food intake and body weight are monitored for the duration of the 8-week study.

-

Endpoint Analysis: At the end of the study, serum constituents and triglyceride levels in the liver are determined.[4]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures are essential for clear communication.

SREBP Signaling Pathway and Inhibition by this compound

Caption: SREBP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ of this compound.

References

Methodological & Application

Application Notes and Protocols for FGH10019 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGH10019 is an orally available small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate lipogenesis. By inhibiting SREBP-dependent fat synthesis, this compound has shown potential in preclinical studies to modulate cellular lipid composition. This alteration in the lipidome can enhance the efficacy of chemotherapeutic agents, such as docetaxel, by increasing cancer cell membrane permeability and subsequent intracellular drug accumulation. These application notes provide a detailed protocol for an in vivo experimental study of this compound in a prostate cancer xenograft model.

Data Presentation

The following tables summarize quantitative data from a representative in vivo study evaluating the efficacy of this compound in combination with docetaxel in a PC3 prostate cancer xenograft model.

Table 1: In Vivo Efficacy of this compound and Docetaxel Combination Therapy

| Treatment Group | Mean Tumor Volume (mm³) at Day 42 | Mean Final Tumor Weight (g) |

| Vehicle Control | 1250 ± 150 | 1.5 ± 0.2 |

| Docetaxel (4 mg/kg) | 800 ± 120 | 0.9 ± 0.15 |

| This compound (20 mg/kg) | 1000 ± 130 | 1.2 ± 0.18 |

| This compound + Docetaxel | 400 ± 80 | 0.5 ± 0.1 |

Table 2: Animal Body Weight Monitoring

| Treatment Group | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 42 |

| Vehicle Control | 22.5 ± 1.5 | 25.0 ± 1.8 |

| Docetaxel (4 mg/kg) | 22.3 ± 1.6 | 21.5 ± 1.7 |

| This compound (20 mg/kg) | 22.6 ± 1.4 | 24.8 ± 1.5 |

| This compound + Docetaxel | 22.4 ± 1.5 | 21.0 ± 1.6 |

Experimental Protocols

This section details the methodologies for the in vivo evaluation of this compound.

1. Animal Model and Tumor Establishment

-

Animal Strain: Male athymic nude mice (e.g., BALB/c nude or NU/J).

-

Age and Weight: 6-8 weeks old, with a body weight of 20-25 g at the start of the experiment.

-

Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%). Standard chow and water should be provided ad libitum.

-

Cell Line: PC-3 human prostate adenocarcinoma cell line.

-

Tumor Implantation:

-

Harvest PC-3 cells during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

-

Subcutaneously inject 2 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

-

Monitor the mice for tumor growth.

-

2. Treatment Protocol

-

Tumor Growth and Randomization: Once the tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into four treatment groups (n=5-10 mice per group):

-

Vehicle Control

-

Docetaxel

-

This compound

-

This compound + Docetaxel

-

-

This compound Administration:

-

Docetaxel Administration:

-

Monitoring:

-

Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

-

Record body weight three times weekly to monitor for toxicity.

-

Observe the general health and behavior of the mice daily.

-

3. Endpoint Analysis

-

Euthanasia and Tissue Collection: At the end of the 6-week treatment period, euthanize the mice.

-

Tumor Excision and Measurement: Excise the tumors and record their final weight.

-

Immunohistochemistry (IHC):

-

Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval using a sodium citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Incubate with primary antibodies against Ki-67 (a proliferation marker) and cleaved PARP (an apoptosis marker).

-

Apply a suitable secondary antibody and detection system.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Quantify the percentage of Ki-67 positive cells and the intensity of cleaved PARP staining.

-

Mandatory Visualization

Caption: this compound inhibits SREBP transport, altering membrane permeability and enhancing docetaxel-induced apoptosis.

Caption: Workflow for the in vivo evaluation of this compound in a prostate cancer xenograft model.

References

Application Notes and Protocols for FGH10019 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGH10019 is a novel and potent small-molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate the expression of genes involved in lipid biosynthesis and metabolism. By inhibiting the activation of SREBPs, this compound effectively suppresses de novo lipogenesis. This mechanism of action makes this compound a valuable tool for studying the role of lipid metabolism in various diseases, particularly in cancer. Notably, research has demonstrated that this compound can enhance the cytotoxic effects of chemotherapeutic agents like docetaxel in prostate cancer cells. This is achieved by altering the lipid composition of cancer cell membranes, leading to increased membrane permeability and consequently, higher intracellular drug accumulation.[1]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and protein expression.

Data Presentation

Table 1: this compound Properties and In Vitro Activity

| Property | Value | Reference |

| Target | Sterol Regulatory Element-Binding Protein (SREBP) | [2] |

| IC₅₀ | 1 µM | [2] |

| Molecular Weight | 373.49 g/mol | |

| Chemical Formula | C₁₈H₁₉N₃O₂S₂ |

Table 2: Recommended Concentrations for In Vitro Experiments

| Cell Line | Application | This compound Concentration | Co-treatment (optional) | Incubation Time | Reference |

| Prostate Cancer (C4-2, PC3) | Enhancement of Chemotherapy | 5 µM | 1 nM Docetaxel | 48 - 72 hours | [3] |

| CHO-K1 | SREBP-2 Activation Assay | ~1 µM (IC₅₀) | - | Not Specified | |

| Prostate Cancer (PC3 Xenograft) | In Vivo Tumor Growth Inhibition | 20 mg/kg (oral, 3x/week) | 4 mg/kg Docetaxel (i.p., 2x/week) | 6 weeks | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Stock Solution Preparation (10 mM):

-

As this compound solutions can be unstable, it is recommended to prepare fresh stock solutions or use pre-packaged sizes.

-

To prepare a 10 mM stock solution, dissolve 3.74 mg of this compound powder in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 2 years).

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 5 µM working solution in 10 mL of medium, add 5 µL of the 10 mM stock solution to the medium.

-

It is crucial to include a vehicle control in your experiments, which consists of the same concentration of DMSO used in the highest this compound treatment group.

-

Protocol 2: Cell Viability Assay using CellTiter-Glo® 3D

This protocol is adapted for assessing the effect of this compound, alone or in combination with other drugs, on the viability of cells grown in 3D culture.

Materials:

-

Prostate cancer cells (e.g., C4-2, PC3)

-

96-well opaque-walled plates suitable for luminescence assays

-

This compound working solutions

-

Docetaxel working solutions (optional)

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed prostate cancer cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and spheroid formation.

-

-

Treatment:

-

Prepare serial dilutions of this compound and/or docetaxel in complete medium.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug solutions or control medium (with vehicle) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (100 µL).

-

Place the plate on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Protocol 3: Western Blot Analysis of Protein Expression

This protocol can be used to assess the effect of this compound on the expression of SREBP target genes (e.g., HMGCS1) or markers of apoptosis (e.g., cleaved PARP).

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-Cleaved PARP, anti-HMGCS1, anti-HSP90 as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the protein bands using an imaging system.

-

Mandatory Visualizations

Caption: SREBP signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for testing this compound in cell culture.

References

FGH10019: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals